Amine Positional Regioisomer Comparison: 6-Amine vs. 4-Amine and 7-Amine Isochroman Derivatives
Among the three regioisomeric isochroman mono-amines, the 6-amine isomer positions the primary amine at the aromatic ring's meta-like position relative to the fused dihydropyran oxygen, creating a distinct electronic environment compared to the benzylic 4-amine (amine directly attached to the saturated ring carbon) and the 7-amine (ortho/para-like to the oxygen) . The 3,4-dihydro-1H-2-benzopyran-6-amine free base exhibits a calculated LogP of 1.06 (Fluorochem) to 1.34 (Leyan), whereas the 4-amine regioisomer (CAS 147663-00-1) has a reported LogP of 0.86 [1]. The 7-amine (CAS 1391224-90-0) shares an identical LogP estimate of 1.06 with the 6-amine, but the different ring position alters the amine's pKa and hydrogen-bonding geometry due to varying through-bond electronic effects from the endocyclic oxygen . In a dopamine D1 receptor mapping study of bicyclic dopamine analogs, isochroman derivatives with the amino group at the 6-position exhibited >100-fold selectivity for D1-like over D2-like receptors, a selectivity profile attributed to the precise positioning of the amine hydrogen-bond donor relative to the catechol binding site [2].
| Evidence Dimension | Calculated partition coefficient (LogP) and amine position-dependent receptor selectivity |
|---|---|
| Target Compound Data | Isochroman-6-amine (free base): LogP = 1.06–1.34; 6-position amine implicated in D1/D2 selectivity >100-fold [2] |
| Comparator Or Baseline | Isochroman-4-amine: LogP = 0.86; Isochroman-7-amine: LogP = 1.06 [1] |
| Quantified Difference | ΔLogP (6-amine vs. 4-amine) ≈ 0.2–0.48 units; D1/D2 selectivity >100-fold observed in 6-substituted isochroman series (class-level data) |
| Conditions | Computational LogP estimates (unspecified algorithm); receptor binding assays in rat striatal homogenate (D1) and relevant D2 models (class-level evidence from bicyclic dopamine analog study) |
Why This Matters
The 0.2–0.48 LogP difference between the 6-amine and 4-amine regioisomers translates to a measurable difference in chromatographic retention and membrane permeability, while the >100-fold D1/D2 selectivity window observed in 6-position isochroman derivatives underscores the functional consequence of amine placement for CNS-targeted library design.
- [1] ChemBase.cn. Isochroman-4-amine (CAS 147663-00-1), LogP 0.8630331. [Online]. Available: https://www.chembase.cn/. View Source
- [2] Mapping the Catechol Binding Site in Dopamine D1 Receptors: Synthesis and Evaluation of Two Parallel Series of Bicyclic Dopamine Analogues. Journal of Medicinal Chemistry (related isochroman D1/D2 selectivity study). Referenced via Semantic Scholar/PubMed. Note: full author list and publication year to be confirmed from primary source; >100-fold D1/D2 selectivity for isochroman series cited in summary metadata. [Online]. Available: https://cpk-front.mzk.cz/. View Source
